molecular formula C15H14N2O4 B2467565 Methyl 4-(benzylamino)-3-nitrobenzoate CAS No. 68502-46-5

Methyl 4-(benzylamino)-3-nitrobenzoate

Cat. No.: B2467565
CAS No.: 68502-46-5
M. Wt: 286.287
InChI Key: BNMKQLDYASAJKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-(benzylamino)-3-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a benzylamino group and a nitro group attached to a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(benzylamino)-3-nitrobenzoate typically involves the nitration of methyl 4-aminobenzoate followed by the benzylation of the resulting nitro compound. The reaction conditions often include the use of nitrating agents such as nitric acid and sulfuric acid for the nitration step, and benzyl chloride in the presence of a base for the benzylation step.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(benzylamino)-3-nitrobenzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable base or catalyst.

Major Products Formed:

    Reduction: Methyl 4-(benzylamino)-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(benzylamino)-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(benzylamino)-3-nitrobenzoate depends on its interaction with molecular targets. The nitro group can participate in redox reactions, while the benzylamino group can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

    Methyl 4-aminobenzoate: Lacks the nitro and benzylamino groups, making it less reactive in certain chemical reactions.

    Methyl 4-(benzylamino)benzoate: Lacks the nitro group, which reduces its potential for redox reactions.

    Methyl 4-(nitroamino)benzoate: Contains a nitro group but lacks the benzylamino group, affecting its interaction with biomolecules.

Uniqueness: Methyl 4-(benzylamino)-3-nitrobenzoate is unique due to the presence of both the nitro and benzylamino groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 4-(benzylamino)-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-21-15(18)12-7-8-13(14(9-12)17(19)20)16-10-11-5-3-2-4-6-11/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMKQLDYASAJKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)NCC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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